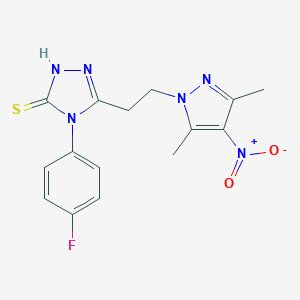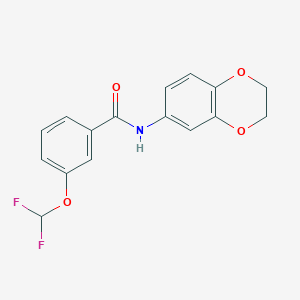![molecular formula C15H20N2O4S B457299 ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B457299.png)
ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropylcarbonyl group, and a dimethylaminocarbonyl group
准备方法
The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropylcarbonyl group: This step often involves the use of cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Addition of the dimethylaminocarbonyl group: This can be done using dimethylamine and a suitable activating agent like carbonyldiimidazole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the existing groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
相似化合物的比较
ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate: Lacks the dimethylaminocarbonyl group, which may affect its reactivity and biological activity.
Ethyl 2-[(cyclopropylcarbonyl)amino]-5-[(methylamino)carbonyl]-4-methyl-3-thiophenecarboxylate:
Ethyl 2-[(cyclopropylcarbonyl)amino]-5-[(ethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate: Contains an ethylamino group, which may result in different biological activities and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H20N2O4S |
|---|---|
分子量 |
324.4g/mol |
IUPAC 名称 |
ethyl 2-(cyclopropanecarbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-5-21-15(20)10-8(2)11(14(19)17(3)4)22-13(10)16-12(18)9-6-7-9/h9H,5-7H2,1-4H3,(H,16,18) |
InChI 键 |
FPMLRWKUUADDIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2CC2 |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B457218.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B457219.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-iodo-1H-pyrazole-3-carboxamide](/img/structure/B457222.png)
![4-[(4-tert-butylphenoxy)methyl]-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B457223.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(2-bromophenoxy)methyl]-2-furamide](/img/structure/B457224.png)
![Methyl 4-(2,4-dichlorophenyl)-2-{[4-(difluoromethoxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B457227.png)
![N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B457229.png)
![1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B457230.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenoxy)propan-1-one](/img/structure/B457234.png)

![N-(4-cyanophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457236.png)
![N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457238.png)
![2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B457239.png)
